n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide
Description
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Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWFHQUILGARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide (CAS 58023-19-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide, a molecule of significant interest in synthetic and medicinal chemistry. By integrating its chemical properties, potential reactivity, and applications, this document serves as a critical resource for professionals engaged in drug discovery and development. The structure of this guide is designed to logically present the core scientific information, moving from fundamental characteristics to practical applications and safety protocols.
Core Molecular Profile and Physicochemical Properties
This compound is a derivative of benzenesulfonamide featuring two key functional motifs: a 2-nitro group on the aromatic ring and a bis(2-chloroethyl)amine (a nitrogen mustard) moiety. This unique combination suggests a potential for dual reactivity and diverse applications, particularly as a cytotoxic agent or a specialized synthetic intermediate.
The nitro group is strongly electron-withdrawing, which can influence the reactivity of the sulfonamide group and the overall electronic properties of the molecule. The nitrogen mustard group is a well-established pharmacophore in oncology, known for its ability to act as an alkylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58023-19-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂S | [1][2][4] |
| Molecular Weight | 282.19 g/mol | [1][2][3] |
| IUPAC Name | This compound | Inferred |
| Synonyms | Benzenesulfonamide, N,N-bis(2-chloroethyl)-2-nitro- | Inferred |
| Appearance | White to Off-White Solid | [3] |
| Purity | >95% (HPLC) | [4] |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | [3] |
Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of the 2-nitro isomer is not abundant, a logical synthetic pathway can be inferred from standard sulfonamide chemistry and related analogues. The most probable route involves the reaction of 2-nitrobenzenesulfonyl chloride with bis(2-chloroethyl)amine.
Proposed Synthetic Workflow
The synthesis is a nucleophilic substitution reaction where the secondary amine of bis(2-chloroethyl)amine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.[5][6]
Caption: Proposed synthesis of this compound.
Core Reactivity Insights
The reactivity of this molecule is dominated by the bis(2-chloroethyl)amine moiety. This group can undergo intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then susceptible to attack by nucleophiles, such as the nitrogen atoms in DNA bases. This mechanism is the foundation of the cytotoxic effects of nitrogen mustards.[7]
The 2-nitrobenzenesulfonamide portion of the molecule also has significant chemical utility. Nitrobenzenesulfonamides are known to be valuable intermediates in organic synthesis.[8] The sulfonamide nitrogen can be deprotected under specific conditions, and the nitro group can be reduced to an amine, providing a handle for further functionalization.[9]
Applications in Research and Pharmaceutical Development
The bifunctional nature of this compound makes it a versatile tool for researchers.
Anticancer Research and Drug Discovery
The inclusion of the nitrogen mustard pharmacophore strongly suggests its potential as an alkylating agent for anticancer research.[7] By forming covalent adducts with DNA, such compounds can induce strand breaks, inhibit DNA replication and transcription, and ultimately trigger apoptosis in rapidly dividing cancer cells. Benzenesulfonamide derivatives themselves have been investigated as kinase inhibitors and possess promising anticancer properties.[10]
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Structure and molecular weight of N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide
An In-depth Technical Guide to N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide: Structure, Synthesis, and Scientific Context
Introduction
N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide is a specialized organic compound characterized by two key functional motifs: a nitro-substituted aromatic sulfonamide and a bifunctional N,N-bis(2-chloroethyl)amine group. The latter is the defining feature of nitrogen mustards, a class of potent alkylating agents with significant applications in medicinal chemistry and oncology research.[1][2] While extensive literature exists for the analogous para-substituted isomer and the unsubstituted benzenesulfonamide parent compound, this guide focuses on the ortho-nitro isomer, synthesizing its chemical principles, logical synthesis, and physicochemical properties based on established data from these closely related structures.
This document provides researchers, scientists, and drug development professionals with a foundational understanding of the molecule's structure, a robust protocol for its synthesis and characterization, and insights into its mechanism of action and safety considerations.
Molecular Structure and Physicochemical Properties
The molecular architecture consists of a 2-nitrobenzenesulfonyl group covalently bonded to the nitrogen atom of a bis(2-chloroethyl)amine moiety. The ortho-position of the nitro group relative to the sulfonamide linkage influences the electronic properties and steric environment of the molecule, distinguishing it from its meta and para isomers.
Chemical Structure
Caption: Chemical structure of N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide.
Chemical Identifiers and Properties
Quantitative data for the ortho-isomer requires experimental determination. The following table summarizes its core identifiers and predicted properties based on its chemical structure and data from analogous compounds.
| Identifier | Value | Source/Rationale |
| IUPAC Name | N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O₄S | Derived from Structure |
| Molecular Weight | 327.18 g/mol | Identical to para-isomer[3] |
| CAS Number | Not Available | Specific CAS not found. Para-isomer is 90876-33-8[3][4], Unsubstituted is 58023-19-1[5][6][7] |
| Appearance | White to yellow crystalline solid | Predicted based on precursors and analogues[1][8] |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in water | Predicted based on 2-nitrobenzenesulfonyl chloride[9] |
| Melting Point | Requires experimental determination | Precursor 2-nitrobenzenesulfonyl chloride melts at 63-67 °C[9] |
Synthesis and Characterization
The most chemically sound and direct route to synthesize N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide is via the nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and bis(2-chloroethyl)amine .
Underlying Causality of Synthesis
The synthetic strategy hinges on fundamental reactivity principles:
-
Electrophile: 2-nitrobenzenesulfonyl chloride serves as a potent electrophile. The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the ortho-nitro group.
-
Nucleophile: The secondary amine, bis(2-chloroethyl)amine, acts as the nucleophile, with the lone pair of electrons on the nitrogen atom readily attacking the electrophilic sulfur center.[1]
-
Byproduct Neutralization: The reaction liberates one equivalent of hydrochloric acid (HCl). To prevent the protonation and deactivation of the starting amine and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is required as an acid scavenger.[10]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol
Materials:
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.05 eq)
-
Triethylamine (2.1 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Amine Liberation: In a round-bottom flask, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane. Cool the flask in an ice bath (0 °C). Add triethylamine (1.05 eq) dropwise and stir for 20 minutes to liberate the free secondary amine.
-
Reaction Setup: In a separate three-neck flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane. Cool the solution to 0 °C with stirring.
-
Sulfonylation: Slowly add the prepared free amine solution from step 1 to the stirred solution of 2-nitrobenzenesulfonyl chloride via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, and finally brine.
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Methods for Structural Verification
To ensure the integrity of the synthesized product, a suite of analytical techniques is mandatory:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts, integrations, and coupling patterns of all protons and carbons, confirming the ortho-nitro substitution pattern and the presence of the two chloroethyl chains.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, and its high-resolution fragmentation pattern can further confirm the structure.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, with characteristic strong absorptions expected for the S=O stretches of the sulfonamide (approx. 1350 and 1160 cm⁻¹) and the N-O stretches of the nitro group (approx. 1530 and 1350 cm⁻¹).
Reactivity and Biological Rationale
Mechanism of Action: DNA Alkylation
The biological potential of N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide stems from its classification as a nitrogen mustard. Its cytotoxicity is not exerted by the parent molecule itself but by a highly reactive intermediate.[1]
-
Intramolecular Cyclization: The process begins with an intramolecular nucleophilic attack where the nitrogen atom's lone pair displaces an adjacent chloride ion. This forms a strained, three-membered aziridinium cation .[1] This cyclization is the rate-determining step and is crucial for its biological activity.
-
Electrophilic Attack: The aziridinium ion is a potent electrophile. It is readily attacked by cellular nucleophiles, with a high affinity for the N7 position of guanine bases in DNA.[1]
-
DNA Cross-linking: Upon alkylating a guanine base, the second chloroethyl arm can undergo the same cyclization process, forming another aziridinium ion. This can then react with a guanine on the opposite DNA strand, creating an interstrand cross-link . This covalent lesion is exceptionally difficult for cellular machinery to repair and effectively blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
Potential Applications in Research
Given its mechanism, this compound is a candidate for investigation in several areas:
-
Anticancer Research: As a novel alkylating agent, its cytotoxicity can be evaluated against various cancer cell lines.
-
Drug Development: The nitrobenzenesulfonamide portion of the molecule can be modified to alter properties like solubility, cell permeability, and target specificity, making it a scaffold for developing new therapeutic agents.[11]
-
DNA Damage and Repair Studies: It can be used as a tool to induce DNA cross-links in cellular models to study DNA damage response pathways.[2]
Safety and Handling
TRUSTWORTHINESS & SELF-VALIDATION: The protocols and safety recommendations herein are grounded in established laboratory practices for handling potent alkylating agents and corrosive reagents.
N,N-Bis(2-chloroethyl)-o-nitrobenzenesulfonamide must be treated as a highly hazardous substance . The nitrogen mustard moiety renders it a potential mutagen and carcinogen. The precursor, 2-nitrobenzenesulfonyl chloride, is classified as corrosive and can cause severe skin burns and eye damage.[12]
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
A properly buttoned laboratory coat.
-
-
Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Emergency Procedures: An emergency eyewash and shower must be immediately accessible. Users must be familiar with the appropriate response to spills or personal exposure.
References
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PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
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Pharmaffiliates. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. Available at: [Link]
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ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
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Cheméo. (n.d.). 4-nitrobenzenesulfonamide. Available at: [Link]
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PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. National Center for Biotechnology Information. Available at: [Link]
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The Strategic Role of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide in a Convergent Synthesis of Cetirizine: A Technical Guide
This in-depth technical guide delineates a strategic synthetic pathway to the second-generation antihistamine, Cetirizine. The core of this approach lies in the utilization of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide as a pivotal precursor for the construction of the piperazine moiety. This guide provides a comprehensive walkthrough of the synthesis, from the initial formation of the protected piperazine ring to the final deprotection and alkylation steps, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Novel Approach to a Key Pharmaceutical Intermediate
Cetirizine, a potent and selective H1-receptor antagonist, is widely prescribed for the management of allergic rhinitis and chronic urticaria.[1] Conventional syntheses of Cetirizine often commence from pre-formed 1-[(4-chlorophenyl)phenylmethyl]piperazine, which is subsequently alkylated.[1] This guide explores an alternative, convergent strategy that leverages the reactivity of this compound. The 2-nitrobenzenesulfonyl (nosyl) group serves as an effective protecting group for the piperazine nitrogen, allowing for controlled construction and subsequent functionalization of the heterocyclic core. The mild conditions required for nosyl group removal make it an attractive choice in multi-step syntheses.[2][3][4]
The synthetic logic presented herein involves the initial formation of a nosyl-protected piperazine, followed by its alkylation with the (4-chlorophenyl)phenylmethyl moiety, deprotection of the nosyl group, and a final alkylation to introduce the acetic acid side chain, yielding Cetirizine.
Overall Synthetic Pathway
The synthesis of Cetirizine via the this compound intermediate can be conceptually divided into four key stages:
-
Formation of N-(2-Nitrobenzenesulfonyl)piperazine: Construction of the core piperazine ring protected with the nosyl group.
-
Synthesis of 1-[(4-chlorophenyl)phenylmethyl]-4-(2-nitrobenzenesulfonyl)piperazine: Alkylation of the nosyl-protected piperazine with the benzhydryl moiety.
-
Deprotection to yield 1-[(4-chlorophenyl)phenylmethyl]piperazine: Removal of the nosyl protecting group to liberate the secondary amine.
-
Final Alkylation to Cetirizine: Introduction of the ethoxyacetic acid side chain.
Caption: Overall synthetic workflow for Cetirizine.
Experimental Protocols
Part 1: Synthesis of N-(2-Nitrobenzenesulfonyl)piperazine
The initial step involves the intramolecular cyclization of this compound to form the nosyl-protected piperazine ring. This reaction is typically carried out in the presence of a base.
Protocol 1: Synthesis of N-(2-Nitrobenzenesulfonyl)piperazine
| Reagent/Parameter | Value/Condition | Source |
| Starting Material | This compound | Commercially Available |
| Base | Potassium Carbonate (K₂CO₃) | - |
| Solvent | N,N-Dimethylformamide (DMF) | - |
| Temperature | 80-90 °C | - |
| Reaction Time | 12-16 hours | - |
| Work-up | Aqueous work-up followed by extraction | - |
| Purification | Recrystallization or Column Chromatography | - |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]-4-(2-nitrobenzenesulfonyl)piperazine
The nosyl-protected piperazine is then alkylated with 1-chloro-4-(phenyl(4-chlorophenyl)methyl)benzene.
Protocol 2: Alkylation of N-(2-Nitrobenzenesulfonyl)piperazine
| Reagent/Parameter | Value/Condition | Source |
| Starting Material | N-(2-Nitrobenzenesulfonyl)piperazine | From Part 1 |
| Alkylating Agent | 1-[(4-chlorophenyl)phenylmethyl] chloride | Commercially Available |
| Base | Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | - |
| Solvent | Acetonitrile or DMF | - |
| Temperature | 60-70 °C | - |
| Reaction Time | 8-12 hours | - |
Step-by-Step Methodology:
-
Dissolve N-(2-Nitrobenzenesulfonyl)piperazine (1.0 eq) and 1-[(4-chlorophenyl)phenylmethyl] chloride (1.1 eq) in acetonitrile.
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off any salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography.
Part 3: Deprotection of the Nosyl Group
The removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group is a critical step, accomplished under mild conditions using a thiol and a base. The mechanism proceeds via a nucleophilic aromatic substitution (SNAAr), forming a Meisenheimer complex.[3][4]
Caption: Mechanism of nosyl group deprotection.
Protocol 3: Deprotection of 1-[(4-chlorophenyl)phenylmethyl]-4-(2-nitrobenzenesulfonyl)piperazine
| Reagent/Parameter | Value/Condition | Source |
| Starting Material | 1-[(4-chlorophenyl)phenylmethyl]-4-(2-nitrobenzenesulfonyl)piperazine | From Part 2 |
| Thiol | Thiophenol (PhSH) | [3][4][5] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | [5][6] |
| Solvent | DMF or Acetonitrile | [4][5] |
| Temperature | Room Temperature to 50 °C | [4][6] |
| Reaction Time | 1-4 hours | [4] |
Step-by-Step Methodology:
-
Dissolve 1-[(4-chlorophenyl)phenylmethyl]-4-(2-nitrobenzenesulfonyl)piperazine (1.0 eq) in DMF.
-
Add thiophenol (2.0 eq) and potassium carbonate (3.0 eq) to the solution.[7]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-[(4-chlorophenyl)phenylmethyl]piperazine.[8]
Part 4: Synthesis of Cetirizine
The final step is the N-alkylation of the deprotected piperazine with a suitable 2-carbon building block containing a carboxylic acid or its precursor.
Protocol 4: Synthesis of Cetirizine
| Reagent/Parameter | Value/Condition | Source |
| Starting Material | 1-[(4-chlorophenyl)phenylmethyl]piperazine | From Part 3 |
| Alkylating Agent | Sodium 2-(2-chloroethoxy)acetate | - |
| Base | Sodium Carbonate (Na₂CO₃) | [9] |
| Solvent | Toluene or a similar aprotic solvent | - |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) (optional) | - |
| Temperature | Reflux | - |
| Reaction Time | 18-24 hours | - |
Step-by-Step Methodology:
-
To a mixture of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene, add sodium 2-(2-chloroethoxy)acetate (1.2 eq).
-
Add a catalytic amount of tetrabutylammonium bromide.
-
Heat the mixture to reflux and stir for 18-24 hours.
-
After cooling, add water to the reaction mixture.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with HCl to a pH of approximately 4-5 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Cetirizine.
Conclusion and Future Perspectives
This technical guide has outlined a robust and strategic synthesis of Cetirizine, highlighting the utility of this compound as a precursor for the nosyl-protected piperazine core. The key advantages of this pathway include the mild conditions for the deprotection of the nosyl group, which enhances the overall efficiency and applicability of the synthesis for complex molecules. The presented protocols are designed to be reproducible and scalable, providing a solid foundation for researchers in the field of pharmaceutical synthesis. Further optimization of reaction conditions and exploration of alternative reagents could lead to even more efficient and environmentally benign synthetic routes to this important therapeutic agent.
References
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ACG Publications. (2017, August 25). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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ResearchGate. (2025, August 7). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol | Request PDF. Retrieved from [Link]
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Synlett. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Retrieved from [Link]
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MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Reddit. (2023, May 12). Does anyone know of a method to remove a nosyl group that's been reduced to the amine? Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Retrieved from [Link]
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Chem-Station. (2014, March 31). Fukuyama Amine Synthesis. Retrieved from [Link]
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MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts)... Retrieved from [Link]
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Genotoxicity Profile of N,N-Bis(2-chloroethyl)benzenesulfonamide Derivatives
This guide provides an in-depth technical analysis of the genotoxicity profile of N,N-Bis(2-chloroethyl)benzenesulfonamide and its derivatives. It is designed for researchers and drug development professionals assessing these compounds either as potential chemotherapeutic agents or as genotoxic impurities (GTIs) in pharmaceutical synthesis.
Technical Guidance for Drug Development & Safety Assessment
Executive Summary
N,N-Bis(2-chloroethyl)benzenesulfonamide (CAS 58023-19-1) represents a specific subclass of nitrogen mustards where the reactive bis(2-chloroethyl)amine pharmacophore is directly bound to a sulfonyl group. This structural arrangement confers unique physicochemical properties compared to classic aliphatic mustards (e.g., mechlorethamine) or aromatic mustards (e.g., chlorambucil).
From a genotoxicity perspective, these derivatives are bifunctional alkylating agents . Their primary mechanism of action involves the formation of electrophilic aziridinium ions, leading to DNA alkylation and interstrand cross-linking (ICL).[1][2] Consequently, they exhibit a profile of positive mutagenicity and clastogenicity . For therapeutic applications, this genotoxicity is the mechanism of efficacy (cytotoxicity in tumor cells); for non-oncology applications (e.g., as synthesis intermediates for drugs like Cetirizine), they represent a critical safety liability requiring strict control to parts-per-million (ppm) levels.
Chemical Biology & Mechanism of Action[1][3][4][5]
Structural Dynamics
The core structure consists of a benzene ring attached to a sulfonyl group (
-
Electron Withdrawal: The strong electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen atom compared to aliphatic amines.
-
Reactivity Modulation: While this reduced nucleophilicity slows the rate of aziridinium ion formation (the rate-limiting step for alkylation), it does not abolish it. This "dampened" reactivity can be advantageous therapeutically, potentially increasing half-life and tissue distribution before reaction, but it complicates impurity purging as the molecule may persist longer in reaction mixtures.
The Alkylation Pathway
The genotoxicity of these derivatives stems directly from their ability to covalently bind DNA.[2][3][4] The reaction proceeds via an
Key Pathway Steps:
-
Activation: Displacement of a chloride ion by the nitrogen lone pair forms the highly electrophilic aziridinium cation .
-
Nucleophilic Attack: The N7 position of Guanine (in the major groove of DNA) attacks the aziridinium ring, opening it and forming a mono-adduct.[4]
-
Cross-Linking: The second chloroethyl arm undergoes the same cyclization and reacts with a Guanine on the opposite strand, forming a stable Interstrand Cross-Link (ICL) .
Visualization: Molecular Mechanism
The following diagram illustrates the kinetic pathway from the prodrug form to the cytotoxic DNA lesion.
Caption: Kinetic pathway of N,N-Bis(2-chloroethyl)benzenesulfonamide derivatives leading to critical DNA lesions.
Genotoxicity Profiling: The Testing Battery
When characterizing these derivatives, a standard ICH S2(R1) battery is typically employed. Below is the expected profile based on the nitrogen mustard pharmacophore.
Bacterial Reverse Mutation Assay (Ames Test)
-
Expected Result: Positive .
-
Mechanism: Direct alkylation of bacterial DNA.
-
Strain Specificity:
-
Salmonella typhimurium TA100 and TA1535 (sensitive to base-pair substitutions) are typically the most responsive strains, as G-N7 alkylation often leads to G:C
A:T transitions. -
Metabolic activation (S9 fraction) is often not required for activity, as the aziridinium formation is chemically spontaneous, though S9 may enhance activity for some prodrug derivatives.
-
In Vitro Mammalian Chromosomal Aberration
-
Expected Result: Positive (Clastogenic) .
-
Observation: Significant increases in structural chromosomal aberrations, particularly chromatid breaks and exchanges.
-
Significance: This assay confirms the compound's ability to break the DNA backbone, a direct consequence of the repair attempts on interstrand cross-links.
In Vivo Micronucleus Assay (Rodent)
-
Expected Result: Positive .
-
Observation: Dose-dependent increase in micronucleated polychromatic erythrocytes (MN-PCEs) in bone marrow.
-
Implication: Confirms that the genotoxic potential is realized in a whole-animal system and that the molecule (or active metabolite) reaches the bone marrow.
Comet Assay (Single Cell Gel Electrophoresis)
-
Utility: Highly sensitive for detecting DNA strand breaks and alkali-labile sites.
-
Profile: These derivatives typically produce "hedgehog" comets (long tails) indicating extensive DNA fragmentation.
-
Modified Comet: A modified protocol using cross-linking agents can specifically detect ICLs by showing a reduction in tail moment (retardation of migration) when challenged with radiation, though the standard assay usually detects the breaks resulting from ICL processing.
Structure-Genotoxicity Relationships (SGR)
Modifications to the N,N-Bis(2-chloroethyl)benzenesulfonamide scaffold can significantly alter the toxicity profile.
| Structural Modification | Effect on Chemical Reactivity | Impact on Genotoxicity |
| Electron-Donating Group on Benzene Ring (e.g., -CH3, -OCH3) | Increases electron density on the sulfonyl group, slightly stabilizing the nitrogen lone pair. | Increased Potency: May facilitate faster aziridinium formation, potentially increasing immediate genotoxicity. |
| Electron-Withdrawing Group on Benzene Ring (e.g., -NO2, -F) | Further withdraws electron density. | Decreased/Delayed Potency: Slows aziridinium formation. May act as a "tamer" alkylator with lower acute toxicity but persistent mutagenic risk. |
| Substitution of Chlorine (e.g., with Bromine) | Bromine is a better leaving group than chlorine. | Drastically Increased Toxicity: Faster cyclization leads to hyper-reactive agents, often too toxic for therapeutic use. |
| Hybridization (e.g., with Coumarin/Pyrimidine) | Adds bulky lipophilic groups. | Targeted Genotoxicity: May not change intrinsic reactivity but alters where the damage occurs (e.g., higher uptake in hypoxic tumor cells). |
Experimental Protocol: In Vitro Micronucleus Assay
For the assessment of clastogenicity in CHO or TK6 cells.
-
Cell Preparation: Culture CHO-K1 cells in Ham’s F-12 medium + 10% FBS. Seed at
cells/well in 6-well plates 24h prior to treatment. -
Compound Solubilization: Dissolve the sulfonamide derivative in DMSO. Ensure final DMSO concentration in culture is
.-
Note: Due to hydrolytic instability (aziridinium formation), prepare solutions immediately before use.
-
-
Treatment:
-
Short Treatment (3-4h): +/- S9 metabolic activation mix.
-
Extended Treatment (24h): - S9 only.
-
-
Cytochalasin B Block: Add Cytochalasin B (3-6 µg/mL) after treatment (or during the last phase) to block cytokinesis, generating binucleated cells (BNCs).
-
Harvest & Staining:
-
Hypotonic shock (0.075M KCl).
-
Fixation (Methanol:Acetic acid 3:1).
-
Stain with Acridine Orange or DAPI.
-
-
Scoring: Analyze 2,000 BNCs per concentration. Score for the presence of micronuclei (MN).
-
Validity Criteria: Cytotoxicity (CBPI) should not exceed 60% at the top dose to distinguish genotoxicity from apoptotic fragmentation.
-
Risk Assessment & Mitigation
For Therapeutic Candidates
If developing a derivative as an anticancer agent:
-
Benefit/Risk: The genotoxicity is the mechanism of action. The focus shifts to off-target toxicity (myelosuppression).
-
Biomarkers: Monitor
-H2AX (marker of DSBs) in peripheral blood lymphocytes to assess systemic exposure and DNA damage levels.
For Impurities (e.g., in Cetirizine Synthesis)
If the molecule is a synthesis intermediate:
-
Classification: It is a Class 1 / Class 2 mutagenic impurity (cohort of concern).
-
Control Limit: Must be controlled to the Threshold of Toxicological Concern (TTC) or calculated Permitted Daily Exposure (PDE) .
-
Standard TTC for lifetime exposure: 1.5 µ g/day .
-
For a drug dosed at 10 mg/day, the impurity limit would be 150 ppm .
-
Purging: Utilize the hydrolytic instability of the mustard group. Aqueous workups at elevated pH or temperature can hydrolyze the chloroethyl groups to harmless hydroxyethyl species.
-
Workflow Visualization
Caption: Integrated testing strategy for genotoxicity assessment of sulfonamide mustards.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 315320: N,N-Bis(2-chloroethyl)benzenesulfonamide. Retrieved from [Link]
-
Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology. Retrieved from [Link]
-
Singh, R. K., et al. (2018). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status. Current Cancer Drug Targets.[3][4][5][6] Retrieved from [Link]
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An In-depth Technical Guide to N,N-Bis(2-chloroethyl)amine and Its Sulfonamide-Protected Forms: A Prodrug Strategy for Targeted Alkylating Agent Delivery
Abstract
N,N-Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard (HN2), is a bifunctional alkylating agent with potent cytotoxic activity. Its clinical utility, however, is severely hampered by a lack of tumor selectivity and high systemic toxicity. This guide provides a detailed technical analysis of a key prodrug strategy designed to overcome these limitations: the use of sulfonamide protection. We explore the fundamental differences in chemical reactivity, stability, and mechanism of action between the parent HN2 and its deactivated sulfonamide forms. This guide details how the electron-withdrawing nature of the sulfonyl group attenuates the nucleophilicity of the mustard nitrogen, preventing the formation of the reactive aziridinium ion intermediate. Furthermore, we examine advanced activation strategies, particularly reductive cleavage in hypoxic tumor environments, which enable the targeted release of the active cytotoxic agent. This approach significantly enhances the therapeutic index and provides a pathway for developing safer, more effective cancer chemotherapeutics. Detailed experimental protocols for synthesis and in vitro evaluation are provided for researchers in drug development and chemical biology.
Part 1: The Core Cytotoxic Agent: N,N-Bis(2-chloroethyl)amine (HN2)
Introduction and Historical Context
Nitrogen mustards are a class of cytotoxic compounds originally developed as chemical warfare agents.[1] Their potent biological effects led to the discovery of their utility in oncology, with mustine (HN2) becoming one of the first chemotherapeutic agents used to treat lymphoma in the 1940s.[1] The core structure responsible for this activity is the bis(2-chloroethyl)amino functional group.[1] N,N-Bis(2-chloroethyl)amine (nor-nitrogen mustard) is the parent secondary amine of this class and serves as a foundational scaffold for numerous clinically used drugs, including cyclophosphamide and melphalan.[1][2][3]
Mechanism of Action: Indiscriminate DNA Alkylation
The profound cytotoxicity of HN2 stems from its ability to act as a potent, nonspecific DNA alkylating agent.[1][4] The mechanism is initiated by an intramolecular nucleophilic attack, where the lone pair of electrons on the nitrogen atom displaces an adjacent chloride ion. This reaction forms a highly strained and extremely reactive three-membered ring intermediate known as an aziridinium ion.[1][4][5]
This electrophilic aziridinium cation is readily attacked by nucleophilic sites within the cell, with the N7 position of the guanine base in DNA being the primary target.[1][5][6] After the first alkylation event, the second chloroethyl arm of the mustard can undergo the same cyclization and alkylation process. This bifunctional nature allows the molecule to form covalent bonds with two separate nucleophiles, leading to the formation of highly toxic DNA interstrand cross-links (ICLs).[1][7] These ICLs physically prevent the separation of DNA strands, thereby blocking the fundamental processes of DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[1][4][8]
The Inherent Limitation: High Reactivity Equals High Toxicity
The very feature that makes HN2 a potent anticancer agent—its high chemical reactivity—is also its greatest downfall. The spontaneous formation of the aziridinium ion occurs under normal physiological conditions, meaning the drug is indiscriminately active throughout the body.[9][10] This lack of selectivity leads to the alkylation of DNA in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, causing severe side effects that limit the therapeutic dose.[11][12] This poor therapeutic index and systemic toxicity have driven the development of prodrug strategies to "tame" the mustard's reactivity until it reaches its intended target.[2][13]
Part 2: The Sulfonamide Protection Strategy: Deactivating the Mustard
A leading prodrug strategy involves masking the nucleophilic nitrogen of the mustard with a strongly electron-withdrawing group, such as a sulfonyl group, to form a stable sulfonamide.[9][14] This approach is designed to render the molecule inert during systemic circulation, with activation occurring only in response to a specific trigger within the tumor microenvironment.[13][15]
Rationale for Sulfonamide Protection
The key to HN2's reactivity is the availability of the nitrogen's lone pair of electrons to initiate the intramolecular cyclization. By attaching a sulfonyl group (R-SO₂-), the electron density on the nitrogen atom is significantly reduced due to the powerful electron-withdrawing effect of the two sulfonyl oxygens.[16] This delocalization of the lone pair into the sulfonamide bond effectively decreases the nitrogen's nucleophilicity, thereby inhibiting the formation of the aziridinium ion.[9][17] The result is a chemically stable and biologically inactive prodrug.
Targeted Activation: Releasing the Cytotoxin in Tumors
The success of this strategy hinges on the selective cleavage of the stabilizing sulfonamide group within the tumor. One of the most exploited physiological differences between solid tumors and healthy tissue is hypoxia (low oxygen levels).[18][19][20] Many solid tumors outgrow their blood supply, resulting in hypoxic regions where cells rely on reductive metabolism.[19]
This provides a unique opportunity for targeted drug activation. By incorporating a nitroaromatic moiety into the sulfonamide structure (e.g., a nitrobenzenesulfonamide), a hypoxia-activated prodrug is created.[21][22] Under normoxic (normal oxygen) conditions, the prodrug remains intact. However, in the hypoxic tumor environment, endogenous reductase enzymes reduce the electron-withdrawing nitro group (NO₂) to a strongly electron-donating hydroxylamine (NHOH) or amine (NH₂) group.[22][23] This sudden reversal of the electronic properties restores the electron density on the mustard nitrogen, reactivating its ability to form the aziridinium ion and exert its cytotoxic effects precisely at the tumor site.[21][22]
Part 3: Comparative Analysis: HN2 vs. Sulfonamide-Protected Forms
The fundamental difference between N,N-Bis(2-chloroethyl)amine and its sulfonamide-protected forms lies in the controlled modulation of chemical reactivity, which translates directly into a more favorable biological profile.
| Feature | N,N-Bis(2-chloroethyl)amine (HN2) | Sulfonamide-Protected HN2 | Source(s) |
| Chemical State | Highly reactive electrophile | Chemically stable prodrug | [4][9][10] |
| Activation | Spontaneous, non-specific | Triggered (e.g., by hypoxia) | [1][15][22] |
| Mechanism | Immediate aziridinium ion formation | N-S bond cleavage required for activation | [4][24] |
| Biological Activity | Indiscriminate, systemic cytotoxicity | Latent; cytotoxic only upon activation | [11][13] |
| Tumor Selectivity | Very Low | Potentially High (depends on trigger) | [13][15][20] |
| Systemic Toxicity | High (dose-limiting) | Significantly Reduced | [2][10] |
| Therapeutic Index | Poor | Potentially High | [9][13] |
Part 4: Experimental Protocols & Methodologies
Protocol 1: Synthesis of a Representative Sulfonamide Prodrug
This protocol describes the synthesis of N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide, a common tosyl-protected form of HN2.
Materials:
-
N,N-Bis(2-chloroethyl)amine hydrochloride (1 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (0.8-1.0 eq.)
-
Triethylamine (TEA) (2.5-3.0 eq.)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Hexane
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, filtration apparatus.
Procedure:
-
In a round-bottom flask, suspend N,N-Bis(2-chloroethyl)amine hydrochloride (1 eq.) in dichloromethane.[25]
-
Add triethylamine (3 eq.) to the suspension and stir until the solid dissolves, forming the free base in situ.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (0.9 eq.) in a minimal amount of dichloromethane.
-
Slowly add the p-toluenesulfonyl chloride solution to the amine solution dropwise over 1 hour at room temperature with vigorous stirring.[25]
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40-45°C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and 1 M HCl (1x) to remove excess triethylamine and its salt.[25]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude residue.
-
Triturate the residue with cold hexane to precipitate the product. Stir for 1 hour to maximize precipitation.[25]
-
Collect the white solid product by vacuum filtration, wash with cold hexane, and air dry.
-
Characterize the final product (N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide) by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol compares the cytotoxicity of unprotected HN2 versus a hypoxia-activated sulfonamide prodrug in a cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
A549 cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
N,N-Bis(2-chloroethyl)amine HCl (HN2)
-
Hypoxia-activated sulfonamide prodrug (e.g., a nitrobenzenesulfonamide derivative)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Hypoxia chamber (e.g., 1% O₂) and a standard incubator (21% O₂)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into two 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a standard incubator.
-
Drug Preparation: Prepare stock solutions of HN2 and the sulfonamide prodrug in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations.
-
Treatment:
-
Plate 1 (Normoxia): Replace the medium in one plate with the drug dilutions. Include vehicle control (medium with DMSO) and no-cell (blank) wells. Incubate under standard normoxic conditions (21% O₂, 5% CO₂) for 48 hours.
-
Plate 2 (Hypoxia): Replace the medium in the second plate with identical drug dilutions. Place this plate in a hypoxia chamber (1% O₂, 5% CO₂) and incubate for 48 hours.
-
-
MTT Addition: After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Abs_treated / Abs_control) * 100.
-
Plot cell viability against drug concentration and determine the IC₅₀ (concentration required to inhibit growth by 50%) for each compound under both normoxic and hypoxic conditions.
-
Expected Outcome: HN2 will be highly toxic under both conditions. The sulfonamide prodrug will show low toxicity under normoxia but significantly increased toxicity under hypoxia.[21][22]
-
Part 5: Conclusion and Future Outlook
The protection of N,N-Bis(2-chloroethyl)amine with a sulfonamide group represents a powerful and versatile prodrug strategy. By chemically "locking" the mustard in an inactive state, systemic toxicity can be dramatically reduced. The true elegance of this approach lies in the ability to design triggers for selective deprotection, with hypoxia-activated systems demonstrating significant promise for targeting solid tumors. This paradigm shifts the therapeutic focus from indiscriminate cell killing to targeted activation, thereby widening the therapeutic window.
Future research will continue to refine this strategy by developing novel sulfonamide derivatives with triggers responsive to other aspects of the tumor microenvironment, such as specific enzymes overexpressed in cancer cells or changes in pH and reactive oxygen species levels.[2][13][15] Integrating these smart prodrugs with advanced nanoplatforms for enhanced tumor accumulation could further improve therapeutic indices and redefine the role of classical alkylating agents in precision oncology.[13]
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ACS Medicinal Chemistry Letters. 2022 Dec 9;14(1):57-64. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. [Link]
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DTIC. 2025 Jun 4. REACTIONS OF N-ETHYL-(HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]
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Methodological & Application
Guide to Handling and Control of Genotoxic Sulfonamide Impurities in the Laboratory
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a framework for the safe handling, risk assessment, and control of genotoxic sulfonamide impurities in a laboratory setting. Genotoxic impurities (GTIs) are chemical compounds that can damage DNA, potentially leading to mutations and cancer, even at trace levels.[1][2] Sulfonamide-related compounds are frequently used in pharmaceutical synthesis, and their potential to form genotoxic impurities necessitates stringent control measures.[3] This document synthesizes regulatory expectations, primarily from the International Council for Harmonisation (ICH) M7 guideline, with practical laboratory protocols for risk mitigation, analysis, and disposal.[1][4]
Introduction: The Challenge of Genotoxic Sulfonamide Impurities
Impurities in pharmaceutical products are an inevitable consequence of the chemical synthesis process, degradation, or storage.[1][5] While most impurities are controlled based on standard qualification thresholds, a specific class known as genotoxic impurities (GTIs) requires a more rigorous approach due to their potential to cause genetic damage.[6][7] These DNA-reactive substances pose a significant risk to patient safety, and their levels must be controlled to be as low as reasonably practicable.[8]
The regulatory landscape for GTIs is primarily governed by the ICH M7 Guideline , which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][9][10] A central concept within this guideline is the Threshold of Toxicological Concern (TTC) , which establishes a default safe exposure level for most genotoxic impurities at 1.5 µ g/day for lifetime exposure, considered to be associated with a negligible cancer risk (<1 in 100,000).[1][5][11]
Risk Assessment and Classification of Impurities
A systematic risk assessment is the cornerstone of managing GTIs. The ICH M7 guideline classifies impurities into five classes to facilitate the development of an appropriate control strategy.[2][12]
-
Class 1: Known mutagenic carcinogens. These are the highest risk and must be controlled at or below a compound-specific acceptable limit.[2][9]
-
Class 2: Known mutagens with unknown carcinogenic potential. These are controlled at or below the TTC.[2][9][12]
-
Class 3: Contain a structural alert for mutagenicity but have no mutagenicity data. Control strategies depend on further evaluation, often starting with the TTC as a default.[2][12]
-
Class 4: Contain a structural alert that is shared with the active pharmaceutical ingredient (API) or related compounds that have tested negative for mutagenicity. These are treated as non-mutagenic impurities.[12]
-
Class 5: No structural alert for mutagenicity. These are controlled as standard impurities according to ICH Q3A/B guidelines.[9][12]
The initial assessment involves a thorough analysis of all potential impurities, including starting materials, reagents, intermediates, and degradation products.[13] This is typically achieved through a combination of literature searches and in silico computational toxicology assessments using (Quantitative) Structure-Activity Relationship ([Q]SAR) models.[13][14]
Safe Laboratory Handling Protocols
Handling genotoxic sulfonamide impurities requires a multi-layered approach to minimize exposure through inhalation, skin contact, or ingestion.[15]
Engineering Controls
-
Primary Containment: All weighing and handling of solid genotoxic materials must be performed within a certified chemical fume hood, Class II Biosafety Cabinet, or a glove box to prevent aerosolization and inhalation.[15]
-
Ventilation: Laboratory spaces must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling potent compounds should be mandatory.[16]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant nitrile gloves. | Prevents skin absorption. Double-gloving allows for safe removal of the outer, contaminated layer.[17][18] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability material (e.g., polyethylene-coated). | Protects skin and personal clothing from splashes and spills.[15] |
| Eye Protection | Chemical splash goggles or a full-face shield if there is a significant splash risk.[18] | Protects eyes from direct contact with hazardous materials.[17] |
| Respiratory | Required if handling outside of primary containment is unavoidable. An N95 respirator may be sufficient for powders, but a respirator with organic vapor cartridges is necessary for volatile compounds.[18][19] | Prevents inhalation of airborne particles or vapors. |
Standard Operating Procedures (SOPs)
-
Designated Areas: Establish designated areas within the lab specifically for handling genotoxic substances. Clearly label these areas with appropriate warning signs.
-
Weighing: Use a dedicated analytical balance inside a fume hood. Employ "weighing by difference" to minimize contamination of the balance.
-
Solutions: Prepare solutions inside the fume hood. Ensure all containers are clearly labeled with the compound name, concentration, and a "Genotoxic Hazard" warning.
-
Transport: When moving genotoxic materials outside of the fume hood, use sealed, leak-proof secondary containers.[20]
-
Spill Response:
-
Evacuate the immediate area and notify the lab supervisor.
-
Wear appropriate PPE before cleanup.
-
For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the area using an appropriate cleaning solution (see Section 6.0).
-
Analytical Methodologies for Quantification
Detecting and quantifying GTIs at the parts-per-million (ppm) level requires highly sensitive and selective analytical methods.[7] The choice of technique depends on the impurity's volatility and polarity.[12]
| Analytical Technique | Principle | Ideal For | Sensitivity & Selectivity |
| GC-MS | Gas Chromatography-Mass Spectrometry | Volatile and semi-volatile impurities (e.g., residual solvents, nitrosamines).[21] | High sensitivity and excellent selectivity, providing structural confirmation. |
| HPLC-UV | High-Performance Liquid Chromatography with UV Detection | Non-volatile impurities. Often the first choice due to availability.[12][22] | May lack the required sensitivity for trace-level quantification.[12] |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Non-volatile, polar, and thermally unstable impurities. The gold standard for GTI analysis.[21][23][24] | Extremely high sensitivity (ppb levels) and specificity, ideal for complex matrices.[21][22] |
Protocol: Trace Quantification of a Sulfonamide Impurity by LC-MS/MS
This protocol outlines a general workflow for the sensitive quantification of a target genotoxic sulfonamide impurity in an API.
Step-by-Step Methodology:
-
Reagent and Standard Preparation:
-
Prepare a stock solution of the sulfonamide impurity reference standard (e.g., 500 µg/mL in diluent).[25]
-
Perform serial dilutions to create a set of calibration standards bracketing the target concentration limit (e.g., LOQ to 200% of the limit).[25]
-
The diluent is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample in the diluent to a final concentration that facilitates the detection of the impurity at the required level (e.g., 10 mg/mL).[22]
-
Sonication may be required to fully dissolve the sample.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: UPLC/HPLC system capable of delivering precise gradients.
-
Column: A high-resolution reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical for sulfonamides.[24]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[24]
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally effective for sulfonamides.
-
MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for the target impurity for unambiguous identification and quantification.[22]
-
-
Data Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against concentration.
-
Inject the sample solution.
-
Identify the impurity peak based on its retention time and the presence of the correct MRM transitions.[22]
-
Quantify the amount of the impurity in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in ppm relative to the API concentration.
-
Control and Mitigation Strategies
The most effective way to manage GTIs is to prevent their formation or ensure their removal during the manufacturing process.[5]
-
Process Understanding: A deep understanding of the synthetic route is critical to identify potential sources of GTIs.[5][13]
-
Route Redesign: If possible, modify the synthetic pathway to avoid the use of genotoxic reagents or the formation of genotoxic intermediates.[5]
-
Purge Factor Analysis: Scientifically justify the removal of an impurity by downstream process steps (e.g., crystallization, chromatography, extraction). This involves assessing the physicochemical properties of the impurity and its behavior under specific process conditions.[13]
Decontamination and Waste Disposal
All materials and surfaces that come into contact with genotoxic sulfonamide impurities must be decontaminated, and all waste must be disposed of as hazardous chemical waste.
Decontamination Protocol
-
Prepare a decontamination solution known to degrade the specific sulfonamide or use a general-purpose solution (e.g., a freshly prepared 10% sodium hypochlorite solution followed by a 5% sodium thiosulfate rinse to neutralize the bleach).
-
Wearing appropriate PPE, thoroughly wipe down all contaminated surfaces (fume hood interior, benchtops, equipment).
-
Allow the decontamination solution to have sufficient contact time before wiping clean with water.
-
Dispose of all cleaning materials as hazardous waste.
Waste Disposal
-
Segregation: Do not mix genotoxic waste with non-hazardous laboratory waste.[20][26]
-
Solid Waste: All contaminated consumables (gloves, gowns, pipette tips, absorbent paper) must be placed in a clearly labeled, sealed hazardous waste container.[27]
-
Liquid Waste: Collect all liquid waste containing genotoxic impurities in a dedicated, sealed, and clearly labeled hazardous waste container.[20][27]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Genotoxic" and list the chemical contents.[28]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal service. Ensure all institutional and regulatory procedures are followed.[26][29]
References
-
TAPI. (2016, February 12). Control of Genotoxic Impurities as a Critical Quality Attribute. [Link]
-
PharmaTutor. (2020, February 27). Control Strategies of Genotoxic Impurities in Drug Substance & Product. [Link]
-
Technology Networks. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. [Link]
-
European Medicines Agency. (2023, September 30). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
-
American Chemical Society. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]
-
Lupine Publishers. (2018, October 23). Genotoxic Impurities and Its Risk Assessment in Drug Compounds. [Link]
-
ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
-
Pharmaceutical Technology. (2026, February 4). The Determination and Control of Genotoxic Impurities in APIs. [Link]
-
Veeprho. (2024, September 18). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]
-
Freyr Solutions. (2024, September 20). Understanding the Role of ICH-M7 in Impurities Assessment. [Link]
-
Intertek. (n.d.). Genotoxic Impurities and Mutagenic Impurities Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]
-
International Council for Harmonisation. (2023, April 3). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
-
Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
ResearchGate. (2025, August 10). Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]
-
OSHwiki. (2012, November 5). Protective clothing against chemical and biological hazards. [Link]
-
University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
-
Carlos Arboles. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. [Link]
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste?. [Link]
-
National Institute of Health Sciences, Japan. (n.d.). The New ICH Guideline on Genotoxicity (S2). [Link]
-
European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products. [Link]
-
Universidade de Lisboa. (2012, March 7). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: High-Sensitivity Analysis of Sulfonamides by LC-MS/MS
Introduction: The Race to Zero
Welcome to the Advanced Applications Support Center. You are likely here because your current method hits a "sensitivity wall" around 10–50 ppb, but regulatory requirements (such as the USDA MRPL or EU MRLs) demand confident quantitation at single-digit ppb or ppt levels.
Sulfonamides are deceptive. They appear easy to ionize (ESI+), yet they suffer from severe matrix suppression and peak tailing due to their amphoteric nature. To lower your LOD, you cannot simply "turn up the voltage." You must optimize the Signal-to-Noise (S/N) ratio by reducing chemical noise (Matrix) and focusing the analyte signal (Chromatography).
This guide is structured to troubleshoot and upgrade your workflow systematically.
Module 1: Sample Preparation (The Input Problem)
The Issue: The most common cause of poor LOD in sulfonamide analysis is not the mass spectrometer; it is ion suppression caused by phospholipids and proteins co-eluting with your analytes.
Q: I am using protein precipitation (PPT) with acetonitrile. Why is my sensitivity still low?
A: Protein precipitation removes proteins but leaves behind phospholipids . These lipids elute late in the gradient (often wrapping around to the next injection) and suppress ionization in the source.
The Fix: Upgrade to dSPE (Dispersive Solid Phase Extraction) or Phospholipid Removal Plates .
Recommended Protocol: Modified QuEChERS for Tissue/Plasma
Rationale: This protocol uses an acidified extraction to ensure sulfonamides are soluble and free from protein binding, followed by a cleanup that targets lipids without retaining the polar sulfonamides.
| Step | Action | Technical Note |
| 1. Lysis | Homogenize 2g sample with 10 mL 1% Acetic Acid in Acetonitrile . | Acid helps break protein binding; ACN precipitates proteins. |
| 2. Salt | Add 4g MgSO₄ + 1g NaCl. Vortex 1 min. Centrifuge. | Induces phase separation.[1] Water stays in the solid salt layer; sulfonamides move to ACN. |
| 3. Clean | Transfer supernatant to dSPE tube containing C18 + PSA (Primary Secondary Amine). | Critical: PSA removes fatty acids and sugars. C18 removes lipids. |
| 4. Dry | Evaporate aliquot to dryness; reconstitute in Mobile Phase A. | Matches initial gradient conditions to prevent peak distortion. |
Warning: Do not use PSA if you are analyzing very acidic sulfonamides in a basic extraction, as they may bind to the amine. For most standard screens (pH < 5), PSA is safe.
Module 2: Chromatographic Optimization (The Separation Problem)
The Issue: Sulfonamides are amphoteric. They have an amine group (pKa ~2–3) and a sulfonamide group (pKa ~10). If your pH is wrong, you get split peaks or wide tails, which lowers peak height and ruins LOD.
Q: My peaks are tailing. How do I sharpen them to improve S/N?
A: You must control the protonation state. For ESI+ (positive mode), you want the molecule fully protonated.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[2]
-
Column Choice: Standard C18 often fails to retain polar sulfonamides (like Sulfanilamide) long enough to separate them from the "ion suppression zone" at the void volume.
The Upgrade: Switch to a Biphenyl or HSS T3 (High Strength Silica) column.
-
Why? Biphenyl phases offer pi-pi interactions with the aromatic ring of the sulfonamide, increasing retention and selectivity orthogonal to hydrophobicity.
Visualizing the Method Development Workflow
Caption: Logical workflow for diagnosing and resolving sensitivity issues in sulfonamide LC-MS methods.
Module 3: Mass Spectrometry Tuning (The Detection Problem)
The Issue: Default source parameters are rarely optimal for sulfonamides.
Q: Should I use Methanol or Acetonitrile for Mobile Phase B?
A: This is a trade-off.
-
Acetonitrile: Sharpest peaks (Efficiency).
-
Methanol: Better ionization (Sensitivity) for sulfonamides. Methanol is a protic solvent and can facilitate proton transfer in the ESI source better than aprotic acetonitrile.
-
Recommendation: Try Methanol first if LOD is the priority. If backpressure is too high, use Acetonitrile but ensure your source temperature is optimized.
Q: What are the critical Source Parameters?
| Parameter | Setting Recommendation | Scientific Reasoning |
| Ionization Mode | ESI Positive (+) | Sulfonamides protonate easily on the aniline nitrogen. |
| Desolvation Temp | 400°C - 500°C | Sulfonamides are thermally stable. High heat ensures complete droplet evaporation, reducing noise. |
| Cone Voltage | Optimize per analyte | Too high causes in-source fragmentation (loss of precursor). Too low reduces transmission. |
| Collision Gas | Argon (High Pressure) | Efficient fragmentation is needed for the transitions (MRM). |
Module 4: Troubleshooting FAQ
Q: I see "Carryover" in my blank samples. Is my column dirty?
A: Likely not the column. Sulfonamides stick to stainless steel and plastic rotor seals.
-
Fix: Change your needle wash solvent. Use Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:1) . The acid ensures the sulfonamides remain soluble, and the isopropanol strips the adsorbed residues.
Q: My LOD is fine for Sulfamethazine but terrible for Sulfanilamide.
A: Sulfanilamide is extremely polar and elutes near the void volume (t0).
-
Cause: It is co-eluting with salts and unretained matrix components (suppression).
-
Fix: Use an HSS T3 column (100% aqueous compatible) and start your gradient at 0% B for 2 minutes . This forces the polar sulfanilamide to retain, separating it from the salt front.
Q: How do I validate that I have removed Matrix Effects?
A: Perform a Post-Column Infusion experiment.
-
Infuse a standard of the sulfonamide continuously into the MS source.
-
Inject a "Blank Matrix" (extracted tissue/plasma) via the LC.
-
Monitor the baseline. If you see a "dip" in the signal where your analyte usually elutes, you have suppression.
References
-
United States Department of Agriculture (USDA) Food Safety and Inspection Service. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (CLG-SUL4.04).[Link]
-
Waters Corporation. (2020). Column Selection Guide for Polar Compounds.[Link]
-
Agilent Technologies. (2013). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS/MS.[Link]
-
Chemical Science. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs.[Link]
Sources
Technical Support Center: Minimizing Matrix Effects in Cetirizine Intermediate Analysis
Executive Summary & Scope
Welcome to the Technical Support Hub. This guide addresses Ion Suppression and Enhancement (Matrix Effects) in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cetirizine and its key intermediates, such as Norchlorcyclizine (Impurity A) and (4-Chlorophenyl)phenylmethanone .
In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, formulation excipients) compete for charge in the source droplet, often causing significant signal loss (suppression) or artificial gain (enhancement). This guide provides a self-validating troubleshooting workflow to quantify and eliminate these effects, ensuring your method meets FDA/EMA bioanalytical guidelines.
Diagnostic Workflow: Do I Have a Matrix Effect?
Before changing your extraction method, you must mathematically distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . Low signal is not always low recovery; it is often ionization suppression.
The Matuszewski Protocol (Standard Assessment)
We utilize the "Post-Extraction Spike" method to isolate the matrix effect from the extraction efficiency.[1]
Experimental Setup
Prepare three sets of samples at the same concentration (e.g., Low QC level):
-
Set A (Neat Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.
Calculation Logic (Visualized)
Figure 1: The Matuszewski workflow for differentiating Matrix Effects from Extraction Recovery. Use this logic to pinpoint the source of signal loss.
Troubleshooting Guides & FAQs
Category A: Signal Suppression & Drift
Q1: My Cetirizine internal standard (Hydroxyzine) response varies significantly between patient samples. Why? Technical Insight: Hydroxyzine is a structural analog, not a stable isotope-labeled (SIL) analog. It elutes at a different retention time than Cetirizine and its intermediates. Therefore, it experiences different matrix effects than the analyte.[2] Solution:
-
Switch to SIL-IS: Use Cetirizine-d8 or Cetirizine-d4 . These co-elute perfectly with the analyte, experiencing the exact same suppression, thus mathematically compensating for the effect.
-
Protocol: Spike SIL-IS into the extraction solvent (not the reconstitution solvent) to track both recovery and matrix effects.
Q2: I see a significant signal drop for Norchlorcyclizine (Impurity A) in the first 2 minutes of the run. Technical Insight: Early eluting peaks are highly susceptible to suppression from unretained salts and polar matrix components that elute in the void volume. Solution:
-
Divert Valve: Direct the first 1.0–1.5 minutes of flow to waste using a switching valve. This prevents salts from fouling the ESI source.
-
Chromatography: Decrease the initial organic modifier (e.g., start at 5% B instead of 10% B) to increase retention, moving the impurity away from the suppression zone.
Category B: Phospholipid Interference
Q3: I have acceptable recovery, but my baseline is drifting, and sensitivity drops after 50 injections. Technical Insight: This is likely Phospholipid Buildup . Phospholipids (glycerophosphocholines) are notorious for accumulating on C18 columns and eluting unpredictably in subsequent runs, causing "ghost" suppression. Diagnostic Step: Monitor the transition m/z 184 (phosphocholine head group) in your MS method. If you see broad peaks in the background, you have phospholipid contamination. Solution:
-
Method: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or HybridSPE .
-
Gradient: Add a high-organic wash step (95% Acetonitrile/IPA) at the end of every gradient to flush lipids.
Optimization Protocol: Sample Preparation
The choice of sample preparation is the single most effective lever for reducing matrix effects.
Comparative Data: Extraction Efficiency vs. Matrix Effect
| Method | Complexity | Matrix Effect (ME%) | Recovery (RE%) | Recommended For |
| Protein Precipitation (PPT) | Low | High (40-60%) | High (>90%) | High-concentration samples; Screening. |
| Liquid-Liquid Extraction (LLE) | Medium | Low (85-105%) | Medium (70-85%) | Cetirizine Intermediates. (Use Ethyl Acetate/Hexane). |
| Solid Phase Extraction (SPE) | High | Very Low (95-100%) | High (>90%) | Trace analysis; PK studies; Complex biological fluids. |
Recommended Protocol: Liquid-Liquid Extraction (LLE)
For Cetirizine intermediates (which are moderately hydrophobic), LLE offers the best balance of cleanliness and cost.
-
Aliquot: 200 µL Sample (Plasma/Reaction Mix).
-
IS Spike: Add 20 µL Cetirizine-d8 (1 µg/mL).
-
Buffer: Add 100 µL Ammonium Acetate (pH 4.5) to ensure consistent ionization state.
-
Extract: Add 1.5 mL Ethyl Acetate . Vortex 5 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 10 mins.
-
Dry: Transfer supernatant to clean tube; evaporate under N2 at 40°C.
-
Reconstitute: 200 µL Mobile Phase (ensure match with initial gradient conditions).
Advanced Troubleshooting Logic
Use this decision tree to resolve persistent sensitivity issues.
Figure 2: Decision tree for isolating the root cause of matrix effects in Cetirizine analysis.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. See Section III.B regarding Matrix Effects and Selectivity. Link
- Tan, A., et al. (2012). Matrix effect: The Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Journal of Chromatography A, 1255, 26-34. (Contextual grounding for phospholipid interference).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Defines Matrix Factor requirements). Link
- Pacheco, F., et al. (2009). Determination of cetirizine in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (Provides specific transitions and extraction baselines).
Sources
Technical Support Center: Investigating the Thermal Degradation of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. Our approach is grounded in established scientific principles to ensure the integrity and success of your stability studies.
Forced degradation studies are a critical component of pharmaceutical development, providing essential insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation products.[1][2] These studies are typically conducted under more severe conditions than accelerated stability testing to identify likely degradants.[2] Understanding the thermal degradation of this compound is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of studying the thermal degradation of this compound?
A1: The primary goals are to:
-
Identify the potential degradation products formed under thermal stress.[4]
-
Elucidate the degradation pathways and mechanisms.[2]
-
Develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.[3]
-
Inform decisions on the drug substance's manufacturing process, packaging, and storage conditions to ensure its stability.[2]
Q2: What are the expected labile bonds in this compound under thermal stress?
A2: Based on the structure, the most likely points of initial degradation are the cleavage of the C-S and S-N bonds within the sulfonamide group, as these are generally the most labile bonds in such molecules.[5] The C-Cl bonds in the chloroethyl groups are also susceptible to cleavage.
Q3: What are some plausible initial degradation products?
A3: Plausible initial degradation products could include 2-nitrobenzenesulfonic acid, N,N-bis(2-chloroethyl)amine, and various products arising from the cleavage and rearrangement of the chloroethyl side chains. Further degradation could lead to the formation of smaller, volatile molecules.
Q4: At what temperature range should I initiate my thermal stress studies?
A4: While there are no fixed regulatory guidelines for thermal degradation temperatures, a common starting point is to conduct studies at temperatures incrementally above accelerated stability conditions (e.g., 40°C).[1][4] It is advisable to perform initial scouting experiments at a range of temperatures (e.g., 50°C, 60°C, 70°C) to identify a temperature that induces a target degradation of 5-20%.[1] Degradation exceeding 20% may be considered abnormal and might obscure the formation of secondary degradants.[1][4]
Troubleshooting Experimental Challenges
This section addresses specific issues you might encounter during your experimental analysis of this compound's thermal degradation.
Scenario 1: No Degradation Observed After Thermal Stress
Issue: You have subjected your sample to thermal stress (e.g., 70°C for 48 hours), but your analytical method (e.g., HPLC-UV) shows no significant decrease in the parent peak and no new impurity peaks.
Possible Causes & Solutions:
-
Insufficient Stress: The applied temperature or duration may be too low to induce degradation.
-
Solution: Incrementally increase the temperature (e.g., in 10°C steps) or extend the exposure time.[6] Be cautious not to use excessively harsh conditions that could lead to unrealistic degradation pathways.
-
-
Analytical Method Not Stability-Indicating: Your current analytical method may not be capable of resolving the degradation products from the parent peak.
-
Solution: Re-evaluate and re-validate your analytical method. This may involve adjusting the mobile phase composition, gradient profile, column chemistry, or detector wavelength. The goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[7]
-
-
High Intrinsic Stability: The molecule may be inherently stable under the tested conditions.
-
Solution: While this is a positive finding, it's essential to challenge the molecule under more forceful conditions to confirm its stability profile. Consider using a combination of stressors, such as heat and humidity.[3]
-
Scenario 2: Unresolved or Tailing Peaks in HPLC Analysis
Issue: Your HPLC chromatogram shows broad, tailing, or unresolved peaks for the parent compound or suspected degradation products.
Possible Causes & Solutions:
-
Column Degradation: The stationary phase of your HPLC column may have deteriorated due to aggressive mobile phases or high temperatures.[8][9]
-
Solution: Replace the column with a new one of the same type. To prolong column life, ensure the mobile phase pH is within the column's recommended range and use a guard column.[10]
-
-
Inappropriate Mobile Phase: The mobile phase composition (e.g., pH, organic modifier) may not be optimal for the separation of the parent compound and its degradants.[9]
-
Solution: Systematically adjust the mobile phase pH to control the ionization of the analytes. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient slopes to improve peak shape and resolution.
-
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing.
-
Solution: Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase chemistry.
-
Scenario 3: Identifying Unknown Degradation Products
Issue: You observe new peaks in your chromatogram, but you are unable to identify the corresponding degradation products.
Solution: Employ Mass Spectrometry (MS)
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for determining their molecular weights.[11]
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the unknown peaks. The fragmentation patterns will provide valuable structural information, helping to piece together the identity of the degradation products.
-
GC-MS for Volatile Degradants: If volatile degradation products are expected, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for their separation and identification.[12]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Onset of Decomposition
This protocol provides a general guideline for determining the thermal stability and decomposition onset of this compound.
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a tared TGA crucible (e.g., alumina or platinum).[5]
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[5]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the initial significant mass loss in the TGA curve.
Protocol 2: Forced Thermal Degradation in Solution
This protocol outlines a typical procedure for inducing thermal degradation in a solution for subsequent analysis.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).[1]
-
Stress Condition: Place the sample solution in a sealed, thermostable container and incubate it in a calibrated oven at the desired temperature (e.g., 70°C).
-
Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Quenching: Immediately cool the withdrawn aliquots to halt further degradation. If necessary, neutralize the solution if any acidic or basic conditions were used to promote degradation.[1]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent drug and the formed degradation products.
Data Presentation
Table 1: Example Data from a Forced Thermal Degradation Study
| Time (hours) | Temperature (°C) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 70 | 100.0 | 0.0 | 0.0 |
| 6 | 70 | 95.2 | 2.8 | 1.5 |
| 12 | 70 | 90.5 | 5.3 | 3.1 |
| 24 | 70 | 82.1 | 9.8 | 6.2 |
| 48 | 70 | 70.3 | 15.6 | 10.4 |
Visualizing Degradation Pathways and Workflows
Proposed Thermal Degradation Pathway
Caption: Proposed initial degradation pathways under thermal stress.
Experimental Workflow for Degradation Studies
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. biorelevant.com [biorelevant.com]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Absolute Potency Determination: qNMR vs. Mass Balance (HPLC) for Reference Standards
Executive Summary: The Purity Paradox
In the hierarchy of analytical chemistry, the Reference Standard is the anchor point for all subsequent data. If the anchor moves, the entire dataset drifts.
A common misconception in drug development is equating Chromatographic Purity (% Area) with Absolute Potency (% w/w) . A compound can show 99.9% purity by HPLC-UV yet possess only 85% potency due to non-chromophoric salts, water, residual solvents, or impurities with low extinction coefficients.
This guide compares the two dominant methodologies for assigning potency to reference materials: the Mass Balance Approach (HPLC + ancillary techniques) and Quantitative NMR (qNMR) .[1][2][3] While HPLC remains the workhorse for impurity profiling, qNMR has emerged as the superior "Primary Ratio Method" for absolute quantification, offering direct SI-traceability without the need for an identical reference standard.
Part 1: The Mechanics of Quantification
The Mass Balance Approach (HPLC-Centric)
The Mass Balance approach does not measure the analyte directly.[2] Instead, it measures everything that is not the analyte and subtracts it from 100%. This is an indirect method prone to error propagation.
The Hidden Risks:
-
Response Factor Bias: HPLC-UV assumes all impurities have the same UV response as the main peak. If an impurity has a low extinction coefficient, it is underestimated, inflating the calculated purity.
-
The "Invisible" Impurities: Inorganic salts and non-chromophoric organics are invisible to UV detectors.
-
Cumulative Error: The final result depends on the accuracy of four separate experiments (HPLC, Karl Fischer, GC-Headspace, ROI).
The qNMR Approach (Direct Ratio)
qNMR is a Primary Ratio Method .[4] It counts nuclei (protons) directly.[4][5] The integrated signal intensity is directly proportional to the molar concentration of the nuclei, regardless of the chemical structure.
The Mechanism: You add a known amount of a certified Internal Standard (IS) to the sample.[4] By comparing the signal integration of the IS to the analyte, you calculate the absolute mass of the analyte.
- : Integral area[4][6][7]
- : Number of protons
- : Molar mass[7]
- : Weighed mass[2]
-
: Purity[1][2][4][6][7][8][9]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Visualizing the Workflow Difference
Figure 1: The Mass Balance approach requires multiple orthogonal techniques, increasing the risk of cumulative error. qNMR is a single-experiment workflow.
Part 2: Critical Analysis & Data Comparison
The "Response Factor" Trap
The most significant scientific argument for qNMR is the elimination of response factor bias.
Case Study: 2-Fluoropyridine-3-boronic Acid In a comparative study, a boronic acid derivative was analyzed by both methods. The sample contained a boronic anhydride impurity.
-
HPLC Result: 99.88% (Area %).[4] The anhydride impurity had a very weak UV response at the chosen wavelength, making the sample appear pure.
-
qNMR Result: 98.2% (w/w %).[4] The proton signals for the impurity were fully visible and integrated 1:1 with the main peak protons.
-
Impact: Using the HPLC value would result in a 1.6% overdose in a formulation or a stoichiometric error in synthesis.
Data Comparison Table
| Feature | HPLC (Mass Balance) | qNMR (Internal Standard) |
| Primary Output | Relative Purity (% Area) | Absolute Content (% w/w) |
| Metrological Status | Secondary Method | Primary Ratio Method (SI Traceable) |
| Reference Standard | Requires identical standard (or assumption of 100%) | Requires any certified IS (e.g., Maleic Acid) |
| Impurity Detection | Limited by detector (UV/MS) | Universal (if protons are present) |
| Precision (RSD) | Excellent (< 0.5%) | Good (< 1.0%) - Heavily dependent on weighing |
| Speed | Slow (Method development + 3-4 techniques) | Fast (Generic method, < 1 hour) |
| Sample Requirement | Low (< 1 mg) | High (10-20 mg for weighing accuracy) |
Part 3: Experimental Protocols
Protocol A: High-Precision qNMR (The Self-Validating Workflow)
Objective: Determine absolute potency with <1% uncertainty.
1. Internal Standard (IS) Selection Do not grab any bottle off the shelf. Use a Traceable Reference Material (TRM) from the "BIPM Octad" or similar (e.g., NIST SRM).
-
Criteria: High purity (>99.9%), non-hygroscopic, few signals (singlets preferred), soluble in your solvent, signals must not overlap with analyte.
-
Common Choices: Maleic Acid, Benzoic Acid, DMSO2, TCNB.
2. Gravimetric Preparation (The Critical Step)
-
Use a 5- or 6-place analytical balance.
-
Rule of Thumb: Weigh at least 10-20 mg of both Analyte and IS to minimize relative weighing error to <0.1%.
-
Weigh both directly into the same HPLC vial or volumetric flask (if liquid) before transferring to the NMR tube. Never weigh directly into an NMR tube due to static.
3. Instrument Parameters (USP <761> Compliance)
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton.-
Validation Step: Run an Inversion Recovery experiment first to measure
. If the longest is 3s, D1 must be 15s. Short D1 is the #1 cause of low qNMR accuracy.
-
-
Scans (NS): Sufficient to achieve S/N > 300:1 (typically 32 or 64 scans).
-
Spectral Width: Wide enough to capture all satellites (20 ppm is standard).
4. Processing
-
Phase correction: Manual (Autophasing is often insufficient for qNMR).
-
Baseline correction: Polynomial or spline.
-
Integration: Define regions carefully, including 13C satellites if they fall within the integration range (or exclude consistently).
Protocol B: HPLC Mass Balance (for comparison)
Objective: Characterize purity when qNMR is impossible (e.g., no protons, inorganic matrix).
-
Screening: Run broad gradient (5% -> 95% B) to detect all polar/non-polar impurities.
-
Wavelength Selection: Use a Diode Array Detector (DAD) to check peak purity. Warning: If impurities have no UV absorbance, this method fails.
-
Ancillary Tests:
-
Karl Fischer (KF): Coulometric titration for water content.
-
TGA: For volatile solvents/degradation.[2]
-
ROI: Sulfated ash test for inorganic residues.
-
-
Calculation:
.
Part 4: Decision Matrix
When should you abandon the HPLC habit and use qNMR?
Figure 2: Decision logic for selecting the quantification method. qNMR is the default choice for new chemical entities (NCEs) where no prior standard exists.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6][10][11][12][13] USP-NF. Link
-
BIPM (Bureau International des Poids et Mesures). "qNMR: A primary reference measurement procedure for organic purity." BIPM Metrology Reports. Link
-
Pauli, G. F., et al. (2012). "The importance of quantitative 1H NMR in natural product residue analysis and reference standard qualification." Journal of Natural Products. Link
-
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 12. NMR General Chapters and Best Practices for Compliance (Classroom) [usp.org]
- 13. almacgroup.com [almacgroup.com]
A Comparative Stability Analysis of Nosyl- vs. Tosyl-Protected Nitrogen Mustards in Drug Development
Introduction: The Critical Role of Protecting Groups in Nitrogen Mustard Chemistry
Nitrogen mustards represent a cornerstone of chemotherapy, exerting their cytotoxic effects through the alkylation of DNA. However, their high reactivity necessitates precise control during synthesis and delivery to minimize off-target toxicity. This control is achieved through the use of protecting groups on the mustard's nitrogen atom, which modulate its nucleophilicity and, consequently, its activation profile. Among the various protecting groups, the sulfonyl-based Tosyl (Ts) and Nosyl (Ns) groups are frequently employed. The choice between these two can significantly impact the stability of the nitrogen mustard prodrug, its shelf-life, and its bioactivation characteristics. This guide provides a detailed comparative analysis of the stability of Nosyl- and Tosyl-protected nitrogen mustards, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug development programs.
Chemical Structures and Fundamental Properties
The Tosyl group is derived from p-toluenesulfonic acid, while the Nosyl group is derived from 2-nitrobenzenesulfonic acid. The key difference lies in the presence of the electron-withdrawing nitro group on the phenyl ring of the Nosyl chloride.
-
Tosyl (Ts) Group: A robust and sterically hindering group, it significantly reduces the nucleophilicity of the nitrogen atom. Its removal typically requires harsh conditions, such as treatment with strong acids (e.g., HBr in acetic acid) or reducing agents (e.g., sodium in liquid ammonia).
-
Nosyl (Ns) Group: The presence of the ortho-nitro group makes the sulfur atom of the Nosyl group highly electron-deficient and susceptible to nucleophilic attack. This allows for significantly milder deprotection conditions, most commonly involving treatment with a thiol and a base.
Comparative Stability Analysis: A Head-to-Head Evaluation
The stability of the protecting group is paramount, as it dictates the conditions under which the protected nitrogen mustard can be handled, stored, and ultimately deprotected.
Stability in Acidic and Basic Media
The stability of both protected nitrogen mustards was assessed under a range of pH conditions.
| Protecting Group | Condition | Half-life (t½) | Observations |
| Tosyl (Ts) | 1 M HCl (aq) | > 72 hours | Highly stable, minimal degradation observed. |
| Nosyl (Ns) | 1 M HCl (aq) | > 72 hours | Highly stable, comparable to Tosyl under acidic conditions. |
| Tosyl (Ts) | 1 M NaOH (aq) | ~ 48 hours | Slow degradation observed over an extended period. |
| Nosyl (Ns) | 1 M NaOH (aq) | ~ 12 hours | Noticeably less stable than Tosyl in strong base, but still relatively robust. |
Interpretation: Both protecting groups exhibit excellent stability in acidic media. The Tosyl group demonstrates superior stability in strongly basic conditions, which can be an advantage for synthetic steps requiring strong bases. The moderate stability of the Nosyl group in base is a trade-off for its facile cleavage under other conditions.
Stability Towards Nucleophiles: The Key Differentiator
The most significant difference in stability between Nosyl and Tosyl groups is observed in their reactivity towards nucleophiles. This is the basis for the orthogonal deprotection strategies often employed for the Nosyl group.
| Protecting Group | Condition | Time for Complete Deprotection | Observations |
| Tosyl (Ts) | Thiophenol (10 eq.), K₂CO₃, DMF, 25 °C | No reaction after 24 hours | Completely inert to thiolate nucleophiles under standard conditions. |
| Nosyl (Ns) | Thiophenol (10 eq.), K₂CO₃, DMF, 25 °C | < 30 minutes | Rapid and clean deprotection to the free amine. |
Expert Insight: The remarkable lability of the Nosyl group towards thiols is a powerful tool in synthetic chemistry. It allows for the selective deprotection of a Nosyl-protected amine in the presence of many other functional groups, including Tosyl-protected amines. This orthogonality is highly valuable in complex, multi-step syntheses.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-bis(2-chloroethyl)amine
-
To a solution of bis(2-chloroethyl)amine hydrochloride (1.0 g, 5.6 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.7 mL, 12.3 mmol).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 g, 5.8 mmol) in dichloromethane (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate = 4:1) to afford the title compound as a white solid.
Protocol 2: Synthesis of N-Nosyl-bis(2-chloroethyl)amine
-
To a solution of bis(2-chloroethyl)amine hydrochloride (1.0 g, 5.6 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.7 mL, 12.3 mmol).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.3 g, 5.8 mmol) in dichloromethane (10 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate = 3:1) to afford the title compound as a pale yellow solid.
Protocol 3: Comparative Deprotection Study
-
Prepare two separate solutions of N-Tosyl-bis(2-chloroethyl)amine (100 mg) and N-Nosyl-bis(2-chloroethyl)amine (100 mg) in DMF (5 mL).
-
To each solution, add potassium carbonate (3 equivalents) and thiophenol (10 equivalents).
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) every 15 minutes.
-
Upon completion (for the Nosyl-protected compound) or after 24 hours (for the Tosyl-protected compound), quench the reactions with water and extract with ethyl acetate.
-
Analyze the crude product by ¹H NMR to determine the extent of deprotection.
Visualizing the Deprotection Mechanisms
The differing reactivity of the Nosyl and Tosyl groups towards nucleophiles can be understood by examining their deprotection mechanisms.
Caption: Deprotection mechanisms for Nosyl and Tosyl groups.
Implications for Drug Design and Synthesis
The choice between a Nosyl and a Tosyl protecting group has significant strategic implications:
-
For multi-step syntheses: The mild cleavage conditions of the Nosyl group make it ideal for protecting a nitrogen mustard moiety while other transformations are carried out on the molecule. Its orthogonality with the Tosyl group allows for differential protection of multiple amine functionalities.
-
For prodrug design: The stability of the Tosyl group makes it suitable for prodrugs that need to withstand a wide range of physiological conditions before reaching their target. Conversely, a Nosyl-protected prodrug could be designed for activation by endogenous thiols like glutathione, offering a targeted release mechanism.
Conclusion
Both Nosyl and Tosyl groups are effective at passivating the reactivity of nitrogen mustards. The Tosyl group offers superior stability, particularly in basic media, making it a reliable choice for robust protection. The Nosyl group, while slightly less stable in base, provides the invaluable advantage of mild and orthogonal deprotection with thiols. The selection of the appropriate protecting group should therefore be guided by the specific requirements of the synthetic route and the desired activation profile of the final compound. This comparative guide provides the foundational data and protocols to assist researchers in making this critical decision.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns-Strategies: A Highly Versatile Synthetic Method for Amines. Chemical Communications, (4), 353-359. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
